3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Descripción

Molecular Geometry and Crystallographic Analysis

Molecular Geometry

The compound adopts a planar conformation due to conjugation between the pyrazole and pyridine rings. X-ray diffraction studies of analogous structures, such as 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, reveal dihedral angles of 7.94° between the pyridine and pyrazole rings, indicating near-coplanarity. This alignment facilitates intramolecular hydrogen bonding, such as N–H···N interactions, which stabilize the planar geometry.

Key Structural Parameters (from Analogous Compounds):

| Parameter | Value | Source |

|---|---|---|

| Pyrazole-Pyridine Dihedral | 7.94° ± 0.03° | |

| C–N Bond Length (Pyrazole) | 1.34–1.38 Å | |

| C=O Bond Length (Aldehyde) | 1.22 Å |

Crystallographic Features

In monoclinic crystal systems (space group P2₁/c), molecules pack via weak C–H···O and π-π interactions, forming a three-dimensional supramolecular network. The aldehyde oxygen participates in hydrogen bonds with adjacent pyridyl hydrogen atoms, contributing to lattice stability.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

¹H NMR data for related pyrazole-4-carbaldehydes show distinct signals:

- Aldehyde proton : δ 9.90–10.10 ppm (singlet).

- Pyridyl protons : δ 7.10–8.20 ppm (multiplet).

- Pyrazole protons : δ 6.80–7.40 ppm (dependent on substitution).

¹³C NMR spectra feature characteristic peaks:

Infrared (IR) Spectroscopy

Key vibrational modes include:

Tautomeric Behavior and Electronic Structure

Tautomerism

The compound exists in equilibrium between two tautomeric forms (Figure 1):

- Aldehyde tautomer : Dominant form with the proton on the pyrazole N1 atom.

- Enol tautomer : Stabilized by intramolecular hydrogen bonding between the aldehyde oxygen and pyrazole N2 hydrogen.

Factors Influencing Tautomerism :

Electronic Structure

Density functional theory (DFT) calculations reveal:

- Highest Occupied Molecular Orbital (HOMO) : Localized on the pyridine ring and aldehyde group.

- Lowest Unoccupied Molecular Orbital (LUMO) : Centered on the pyrazole ring.

- Energy gap (ΔE) : ~4.2 eV, indicative of moderate reactivity.

Mulliken Charges:

| Atom | Charge (e) |

|---|---|

| Aldehyde O | -0.45 |

| Pyridine N | -0.32 |

| Pyrazole N | -0.28 |

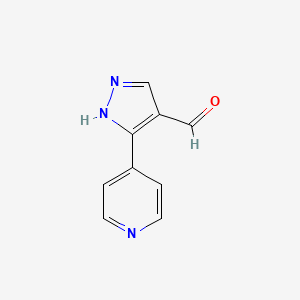

Structure

2D Structure

Propiedades

IUPAC Name |

5-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLOUQXKVUKLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyridine derivatives with hydrazine and aldehydes. One common method includes the Vilsmeier-Haack reaction, where a formylating agent is used to introduce the aldehyde group into the pyrazole ring . The reaction conditions often involve heating the reactants at elevated temperatures, typically around 70°C, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities, making it a valuable scaffold in drug discovery. It has been shown to inhibit key enzymes involved in inflammatory processes, particularly cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis. This inhibition suggests potential anti-inflammatory and analgesic applications .

Case Study: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of pyrazole derivatives, this compound was found to significantly reduce inflammation in animal models. The compound's mechanism involved the modulation of signaling pathways related to inflammation, demonstrating its potential as a therapeutic agent for conditions such as arthritis.

Biological Research

Enzyme Modulation

This compound plays a crucial role in biochemical reactions, particularly in modulating enzyme activities. It has been identified as an inhibitor of cAMP-dependent protein kinase (PKA), which is involved in various cellular signaling pathways . Its ability to influence enzyme activity makes it a valuable tool for studying cellular processes.

Antimicrobial and Antiviral Activities

Research has indicated that this compound possesses antimicrobial and antiviral properties. In vitro studies have demonstrated its effectiveness against several bacterial strains and viruses, suggesting its potential use as an antimicrobial agent .

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its derivatives are being explored for use in light-emitting diodes (LEDs) and photovoltaic devices due to their favorable charge transport characteristics.

Industrial Applications

Synthesis of Agrochemicals

The compound serves as a building block in the synthesis of agrochemicals and specialty chemicals. Its derivatives are being investigated for their potential use as herbicides and pesticides, contributing to sustainable agricultural practices.

Mecanismo De Acción

The mechanism of action of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions due to its aromatic rings. These interactions can influence the activity of enzymes or receptors, making it a valuable scaffold in drug design .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Pyrazole-4-carbaldehyde derivatives exhibit diverse pharmacological and physicochemical behaviors depending on their substituents. Below is a comparative analysis of 3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Research Findings

Chlorine substituents (e.g., in 5-chloro derivatives) further polarize the molecule, improving stability and interaction with biological targets .

Biological Activity: Phenolic and chlorophenoxy substituents (as in 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) correlate with pronounced antimicrobial and anti-inflammatory activities, likely due to enhanced lipophilicity and membrane penetration .

Synthetic Flexibility: Vilsmeier-Haack reactions (used for 3-pyridin-4-yl and 5-chloro derivatives) are efficient for introducing formyl groups, whereas phenolic substitutions (e.g., in 5-phenoxy derivatives) require controlled nucleophilic conditions . Crystallographic studies (e.g., 3,5-dimethyl-1-phenyl derivative) highlight the role of steric hindrance in molecular packing and solubility .

Critical Analysis of Limitations

- Structural Diversity: Comparisons are hindered by inconsistent substitution patterns (e.g., pyridinyl vs. phenyl vs. chlorophenoxy), complicating direct structure-activity relationship (SAR) conclusions.

Actividad Biológica

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound has the molecular formula and features a pyrazole core substituted with a pyridine ring and an aldehyde group. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. For example, it inhibits cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins .

- Cell Signaling Modulation : It modulates key signaling pathways that affect gene expression and cellular metabolism. This modulation can lead to alterations in cell proliferation and apoptosis, particularly in cancer cells .

- Receptor Interaction : The compound may interact with specific receptors, altering their activity and leading to downstream effects on cellular function.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have indicated that this compound has antiproliferative effects against various cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests strong anti-inflammatory properties. In vitro studies have reported up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Research also indicates that this compound possesses antimicrobial properties against various bacterial strains including E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations lower than those required for standard antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.

- Metabolism : It is metabolized primarily by cytochrome P450 enzymes in the liver, which facilitates its elimination from the body.

- Distribution : The compound is distributed throughout tissues, including the cytoplasm and mitochondria, where it exerts its biological effects .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats showed that administration of the compound significantly reduced inflammation compared to control groups .

- Antitumor Efficacy : In xenograft models of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to untreated controls, supporting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a formylating agent (e.g., POCl₃/DMF). Key parameters include temperature control (0–5°C during reagent addition, followed by reflux at 80–90°C) and stoichiometric ratios to minimize side products . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>75%). For optimization, monitor reaction progress using TLC and adjust catalyst loading (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency in downstream derivatization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and pyridyl/pyrazole ring protons (δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, with R-factors <0.05 indicating high precision .

Q. How can researchers address low yields during nucleophilic substitution reactions involving this aldehyde?

Low yields often arise from steric hindrance at the 5-position. Use polar aprotic solvents (e.g., DMF) to enhance nucleophile accessibility, and employ microwave-assisted synthesis (120°C, 30 min) to accelerate reaction kinetics. Catalytic iodine (1–2 mol%) can further improve regioselectivity in heterocyclic ring formation .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites at the aldehyde carbon (Fukui indices >0.25) and nucleophilic regions on the pyridyl ring. Pairing these insights with SHELX -refined crystallographic data (e.g., bond lengths, angles) enables rational design of derivatives for targeted reactivity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR (solution state) and X-ray (solid state) data may indicate conformational flexibility or polymorphism. Perform variable-temperature NMR to assess dynamic behavior, and compare with PXRD patterns to identify polymorphic forms. If inconsistencies persist, refine computational models using Mercury software to simulate solid-state packing effects .

Q. How can this compound serve as a building block for complex heterocyclic systems?

The aldehyde group undergoes condensation reactions with amines/hydrazines to form Schiff bases or fused pyrazolo[3,4-c]pyrazoles. For example, refluxing with hydrazine hydrate in ethanol yields 1-phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole, validated by LC-MS and 2D NMR (e.g., NOESY for regiochemistry) .

Q. What mechanistic insights explain its role in microwave-assisted cross-coupling reactions?

In Pd-catalyzed Sonogashira couplings (e.g., with phenylacetylene), the aldehyde acts as an electron-deficient partner. Microwave irradiation (150°C, 20 min) enhances Pd(0)/Pd(II) turnover, reducing side reactions. Monitor reaction progress via in situ IR to track aldehyde consumption (C=O stretch at ~1700 cm⁻¹) .

Q. How do solvent and temperature affect crystallization for structural studies?

Slow evaporation from ethanol/acetone (1:1) at 4°C produces diffraction-quality crystals. Avoid DMSO due to high viscosity, which impedes lattice formation. For stubborn cases, employ SHELXD for twin resolution or use seeding techniques .

Q. What are the challenges in scaling up its synthesis, and how are they mitigated?

Scale-up exacerbates exothermic risks during formylation. Use jacketed reactors with controlled cooling and incremental reagent addition. For workup, replace column chromatography with recrystallization (ethanol/water) to reduce solvent waste. Purity >98% is achievable via repeated crystallization .

Q. How can structure-activity relationships (SAR) guide its application in kinase inhibition studies?

The pyridyl-pyrazole scaffold chelates ATP-binding pockets in kinases. Modify the aldehyde to introduce hydrazone or oxime moieties, and assay against kinase panels (e.g., EGFR, VEGFR). Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted ΔG < −8 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.